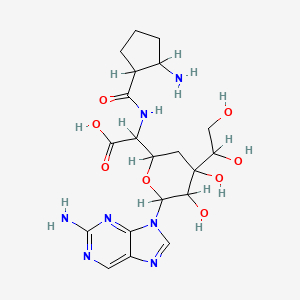

Amipurimycin

描述

属性

CAS 编号 |

61991-08-0 |

|---|---|

分子式 |

C20H29N7O8 |

分子量 |

495.5 g/mol |

IUPAC 名称 |

2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |

InChI |

InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26) |

InChI 键 |

BHAUQSKSOITMND-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |

规范 SMILES |

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |

同义词 |

amipurimycin |

产品来源 |

United States |

Foundational & Exploratory

Amipurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces novoguineensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amipurimycin, a peptidyl nucleoside antibiotic, was first discovered and isolated from the fermentation broth of Streptomyces novoguineensis. This novel compound exhibits significant antifungal activity, particularly against Pyricularia oryzae, the causative agent of rice blast disease. Structurally, this compound is characterized by a unique composition, containing a 2-aminopurine base, a novel nine-carbon branched-chain sugar moiety, and a cis-2-aminocyclopentane-1-carboxylic acid residue.[1] Its biosynthesis is also noteworthy, involving a proposed pathway that utilizes polyketide synthase machinery, a departure from typical nucleoside antibiotic synthesis. This guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product discovery and development.

Discovery and Biological Activity

This compound was identified in the early 1970s during a screening program for new agricultural antibiotics. The producing organism, a strain designated T-36496, was isolated from a soil sample collected in New Guinea and was subsequently identified as a new species, Streptomyces novoguineensis.[2][3] The antibiotic demonstrated potent in vitro and in vivo activity against Pyricularia oryzae.[4]

Fermentation of Streptomyces novoguineensis for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces novoguineensis. The process involves a two-stage seed culture followed by a larger-scale production fermentation.

Culture Media and Conditions

The following tables detail the composition of the seed and production media, along with the specific culture conditions for each stage of the fermentation process.

Table 1: Seed Medium Composition

| Component | Concentration |

| Glucose | 3.0% |

| Soybean Flour | 2.2% |

| Peptone | 0.3% |

| CaCO₃ | 0.4% |

| pH | 7.0 |

Table 2: Production Medium Composition

| Component | Concentration |

| Glucose | 5.0% |

| Cotton Seed Meal | 2.0% |

| Soybean Flour | 2.0% |

| Peptone | 0.2% |

| CaCO₃ | 0.6% |

| Antifoam | 0.05% |

| pH | 7.0 |

Experimental Protocol: Fermentation

-

Seed Culture (Stage 1): A loopful of S. novoguineensis from a slant culture is used to inoculate a 2-liter flask containing 500 ml of the seed medium. The flask is incubated on a shaker at 28°C for 48 hours.

-

Seed Culture (Stage 2): The first-stage seed culture is transferred to a 200-liter fermentor containing 100 liters of the same seed medium. The culture is incubated at 28°C for 48 hours with an airflow rate of 50 liters/minute and agitation at 100 rpm.

-

Production Fermentation: The second-stage seed culture is then transferred to a 2,000-liter fermentor containing 1,000 liters of the production medium. The fermentation is carried out at 28°C. The aeration and agitation parameters are critical for optimal production and are maintained as follows:

-

First 42 hours: Airflow rate of 500 liters/minute and agitation at 70 rpm.

-

Remainder of fermentation: Airflow rate of 500 liters/minute and agitation at 125 rpm.

-

Diagram 1: this compound Fermentation Workflow

Caption: Workflow for the fermentation of S. novoguineensis to produce this compound.

Isolation and Purification of this compound

This compound is an amphoteric and water-soluble compound, which dictates the strategy for its isolation and purification from the culture filtrate. The process involves a combination of ion-exchange and adsorption chromatography. While a detailed step-by-step protocol with quantitative data is not fully available in the reviewed literature, the general approach is outlined below.

Experimental Protocol: Purification

-

Harvest and Clarification: The fermentation broth is harvested, and the mycelium is removed by centrifugation or filtration to obtain the clear culture filtrate.

-

Ion-Exchange Chromatography: The clarified filtrate is subjected to cation-exchange chromatography. This step is crucial for capturing the basic this compound molecule and removing acidic and neutral impurities.

-

Adsorption Chromatography: The fractions containing this compound from the ion-exchange step are then further purified using adsorption chromatography. This step helps in removing other polar impurities.

-

Further Purification: It is suggested that a final purification step using a resin like Amberlite® IRA-410 (OH⁻ form) could be employed for desalting and final polishing of the compound. Elution with water followed by a dilute acid, such as formic acid, can be effective.

-

Analysis: The purity of the fractions at each stage is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and bioassays against P. oryzae.

Diagram 2: this compound Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis.

Physicochemical Properties and Spectroscopic Data

The molecular formula of this compound was determined to be C₂₀H₂₇₋₃₁N₇O₈·H₂O.[5] Spectroscopic analyses, including UV, Proton NMR (PMR), and Carbon-13 NMR (CMR), were instrumental in elucidating its complex structure.[5] The UV spectrum showed characteristic maxima similar to those of 2-aminopurine 9-(β-D)-riboside.[5]

-

A 2-aminopurine nucleobase.

-

A cis-2-aminocyclopentane-1-carboxylic acid moiety.

-

A novel, complex nine-carbon sugar moiety.[1]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₇₋₃₁N₇O₈·H₂O |

| Appearance | Colorless needles |

| UV λmax (in H₂O) | ~245 nm, ~305 nm |

| Solubility | Water-soluble |

| Nature | Amphoteric |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating area of study. The gene cluster responsible for its production, designated as the amc cluster, has been identified in S. novoguineensis.[6] Analysis of this gene cluster revealed the presence of enzymes typically associated with polyketide biosynthesis, which is an unconventional pathway for the synthesis of a nucleoside antibiotic.[6][7] This suggests that the complex nine-carbon sugar core of this compound is at least partially assembled via a polyketide-like mechanism rather than being derived solely from carbohydrate precursors.[6][7] The biosynthesis also involves ATP-grasp ligases for the attachment of the amino acid component.[6]

Diagram 3: Proposed this compound Biosynthetic Logic

Caption: Simplified logical flow of the proposed this compound biosynthesis.

Conclusion

This compound stands out as a significant discovery in the field of natural product antibiotics due to its unique chemical structure and potent antifungal activity. The detailed fermentation protocol provided here offers a solid foundation for its production. While the specifics of the purification process require further elucidation from primary sources, the outlined strategy provides a clear direction for its isolation. The unusual biosynthetic pathway of this compound, involving polyketide machinery, opens new avenues for research into the biosynthesis of complex nucleoside antibiotics and presents opportunities for bioengineering to produce novel analogs. This technical guide serves as a valuable resource for researchers aiming to explore the potential of this compound and other related compounds in drug discovery and development.

References

- 1. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Karakum desert: a unique source of cultivable novel and rare actinomycetes with a remarkable biosynthetic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amipurimycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the amipurimycin biosynthetic gene cluster (amc), a unique pathway responsible for the production of the peptidyl nucleoside antibiotic, this compound. This document details the genetic organization, the proposed biosynthetic pathway, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in natural product biosynthesis and antibiotic development.

Executive Summary

This compound is a peptidyl nucleoside antibiotic with a complex structure featuring a 2-aminopurine nucleobase, a nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[1][2][3] Its biosynthesis is of significant interest as it deviates from typical peptidyl nucleoside antibiotic pathways. The discovery and characterization of the this compound (amc) gene cluster in Streptomyces novoguineensis have revealed a fascinating hybrid system that employs enzymes commonly associated with polyketide biosynthesis to construct its core saccharide.[1][2] This guide synthesizes the available data on the amc gene cluster, its heterologous expression, and the functional analysis of key enzymes, providing a foundational understanding for future research and bioengineering efforts.

The this compound (amc) Biosynthetic Gene Cluster

The amc biosynthetic gene cluster from Streptomyces novoguineensis consists of 30 open reading frames (ORFs) spanning a 32.5 kbp region.[1] The cluster is notable for the presence of genes encoding enzymes typical of polyketide biosynthesis, which is unusual for the formation of a complex sugar moiety in a nucleoside antibiotic.[1][2] Below is a summary of the genes and their putative functions as identified through comparative genomics and bioinformatic analysis.[1]

Table 1: Genes of the this compound (amc) Biosynthetic Gene Cluster and Their Putative Functions

| Gene (amc) | Proposed Function | Homology/Domain Information |

| amc0 | LAL-family transcriptional regulator | Regulator |

| amc1 | Acyl-CoA dehydrogenase | Fatty acid metabolism |

| amc2 | Enoyl-CoA hydratase/isomerase | Polyketide/Fatty acid biosynthesis |

| amc3 | 3-hydroxyacyl-CoA dehydrogenase | Polyketide/Fatty acid biosynthesis |

| amc4 | Ketoacyl-CoA thiolase | Polyketide/Fatty acid biosynthesis |

| amc5 | Acyl carrier protein (ACP) | Polyketide/Fatty acid biosynthesis |

| amc6 | Ketoacyl-ACP synthase | Polyketide/Fatty acid biosynthesis |

| amc7 | Adenylation/thiolation-type loading module | Non-ribosomal peptide synthetase (NRPS)-like |

| amc8 | Ketosynthase | Polyketide synthase (PKS) module |

| amc9 | Acyltransferase | PKS module |

| amc10 | Dehydratase | PKS module |

| amc11 | Enoylreductase | PKS module |

| amc12 | Ketoreductase | PKS module |

| amc13 | Acyl carrier protein (ACP) | PKS module |

| amc14 | Thioesterase | PKS module |

| amc15 | SAM-dependent methyltransferase | Tailoring enzyme |

| amc16 | SARP-family transcriptional regulator | Regulator |

| amc17 | ABC transporter | Efflux/Resistance |

| amc18 | ATP-grasp ligase | Attachment of (-)-cispentacin |

| amc19 | Aminotransferase | Amino acid biosynthesis |

| amc20 | Oxidoreductase | Tailoring enzyme |

| amc21 | Cyclase/Aromatase | Polyketide modification |

| amc22 | Glycosyltransferase | Sugar modification |

| amc23 | Phosphatase | Biosynthesis intermediate processing |

| amc24 | Dehydrogenase | Tailoring enzyme |

| amc25 | Hypothetical protein | Unknown function |

| amc26 | Purine/pyrimidine phosphoribosyltransferase | Nucleobase incorporation |

| amc27 | Adenine deaminase family protein | Nucleobase modification |

| amc28 | Transporter | Efflux/Resistance |

| amc29 | Hypothetical protein | Unknown function |

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to initiate with the formation of the nine-carbon core saccharide via a polyketide synthase-like mechanism, a novel paradigm for this class of molecules.[1] This is followed by the attachment of the 2-aminopurine base and subsequent ligation of the (-)-cispentacin side chain, catalyzed by the ATP-grasp ligase Amc18.[1][2]

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster involved a series of key experiments, from initial identification to functional verification. The general workflow is outlined below, followed by detailed protocols.

Caption: Experimental workflow for this compound BGC analysis.

Heterologous Expression of the amc Gene Cluster

Objective: To confirm the function of the amc gene cluster by expressing it in a clean host and detecting this compound production.

Materials:

-

Streptomyces novoguineensis genomic DNA

-

Bacterial Artificial Chromosome (BAC) vector (e.g., pSE101)

-

Escherichia coli DH10B (for BAC library construction)

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Streptomyces albus J1074 (heterologous host)

-

Media: LB, MS (mannitol soy flour), TSB (tryptic soy broth)

-

Antibiotics: Apramycin, Kanamycin, Nalidixic acid

Protocol:

-

BAC Library Construction:

-

Prepare high-molecular-weight genomic DNA from S. novoguineensis.

-

Partially digest the genomic DNA with HindIII and ligate into the BAC vector.

-

Transform E. coli DH10B to generate the BAC library.

-

-

Library Screening:

-

Screen the BAC library by PCR using primers designed from conserved genes within the putative amc cluster (e.g., amc8, amc18).

-

Isolate the positive BAC clone (pSE101amc0).

-

-

Intergeneric Conjugation:

-

Introduce the pSE101amc0 plasmid into the donor E. coli strain ET12567/pUZ8002.

-

Prepare spores of the recipient S. albus J1074.

-

Mix the donor E. coli cells with the recipient S. albus spores on MS agar plates.

-

Incubate at 30°C for 16-20 hours.

-

Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

-

-

Production and Analysis:

-

Inoculate the S. albus exconjugant into TSB for seed culture.

-

Transfer the seed culture to production medium and incubate for 5-7 days.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC and LC-MS, comparing it to an authentic standard of this compound and a negative control (S. albus with an empty vector).

-

In Vitro Assay of Amc18 (ATP-Grasp Ligase)

Objective: To biochemically confirm the function of Amc18 in ligating (-)-cispentacin to the this compound core nucleoside.

Materials:

-

Expression vector (e.g., pET-28a)

-

E. coli BL21(DE3) (for protein expression)

-

His-tag affinity chromatography column (e.g., Ni-NTA)

-

Substrates: this compound core nucleoside (enzymatically or synthetically derived), (-)-cispentacin, ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT

-

HPLC system for product analysis

Protocol:

-

Cloning and Overexpression:

-

Amplify the amc18 gene from S. novoguineensis gDNA.

-

Clone the PCR product into the pET-28a vector to generate an N-terminal His₆-tagged construct.

-

Transform the construct into E. coli BL21(DE3).

-

Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with 0.5 mM IPTG at 16°C overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse by sonication in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA column.

-

Wash the column with wash buffer containing 20 mM imidazole.

-

Elute the His₆-Amc18 protein with elution buffer containing 250 mM imidazole.

-

Confirm protein purity and concentration by SDS-PAGE and Bradford assay.

-

-

Biochemical Assay:

-

Set up a 50 µL reaction containing: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM (-)-cispentacin, 1 mM this compound core nucleoside, and 5 µM purified Amc18.

-

Incubate the reaction at 30°C for 2-4 hours.

-

Quench the reaction by adding methanol.

-

Centrifuge to remove precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 260 nm).

-

Compare the retention time of the product with an authentic this compound standard.

-

Confirm the product identity by LC-MS analysis to detect the expected mass of this compound.

-

Conclusion and Future Directions

The analysis of the this compound biosynthetic gene cluster has unveiled a novel and unexpected route to a complex peptidyl nucleoside antibiotic, blending elements of polyketide and non-ribosomal peptide synthesis.[1][2] The heterologous expression of the amc cluster and the functional characterization of key enzymes like Amc18 have provided a solid foundation for understanding this pathway.[1] Future research should focus on the detailed biochemical characterization of the PKS-like enzymes (Amc7-14) to elucidate the precise mechanism of the nine-carbon sugar assembly. Furthermore, the elucidation of the (-)-cispentacin biosynthetic pathway within the cluster presents another avenue for investigation. This knowledge will not only deepen our understanding of natural product biosynthesis but also open up possibilities for the combinatorial biosynthesis and generation of novel this compound analogs with potentially improved therapeutic properties.

References

- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Amipurimycin on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, exhibits potent antifungal, antibacterial, and antiviral activities.[1][2] Its complex structure, featuring a 2-aminopurine nucleobase, a unique nine-carbon sugar, and a cis-2-aminocyclopentane-1-carboxylic acid moiety, distinguishes it as a molecule of significant interest in the ongoing search for novel antimicrobial agents.[3] Despite its promising biological profile, the precise mechanism by which this compound exerts its effects—specifically its interaction with and potential inhibition of the protein synthesis machinery—remains largely uncharacterized.[1][4]

This technical guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate the mechanism of action of this compound on protein synthesis. While direct experimental data on this compound is scarce, this document outlines the established methodologies and conceptual models derived from the study of other ribosome-targeting antibiotics, particularly those within the peptidyl nucleoside class. By presenting detailed experimental protocols, data interpretation frameworks, and hypothetical models, this guide serves as a foundational resource for initiating and advancing research into this enigmatic antibiotic.

Introduction: The Current State of Knowledge on this compound

This compound belongs to the diverse family of peptidyl nucleoside antibiotics (PNAs), which are known for their tripartite structures comprising a nucleobase, a sugar moiety, and an amino acid or peptide component.[1][2] While the biosynthetic gene cluster for this compound has been identified, shedding light on its intricate assembly, its mode of action has "heretofore eluded biochemical scrutiny".[1][2] This knowledge gap presents both a challenge and an opportunity for the scientific community. Understanding how this compound inhibits protein synthesis is crucial for its potential development as a therapeutic agent and for overcoming the growing threat of antimicrobial resistance.

Foundational Concepts: Mechanisms of Ribosome-Targeting Antibiotics

The bacterial ribosome is a primary target for a multitude of clinically significant antibiotics.[5][6] These compounds can interfere with various stages of protein synthesis, including initiation, elongation, and termination.[7] The large ribosomal subunit (50S) and the small ribosomal subunit (30S) offer several critical functional centers that can be targeted.[8]

| Antibiotic Class | Binding Site on Ribosome | Effect on Protein Synthesis | Example Compounds |

| Aminoglycosides | 30S subunit (A site) | Causes misreading of mRNA, inhibits translocation | Streptomycin, Gentamicin |

| Tetracyclines | 30S subunit (A site) | Blocks binding of aminoacyl-tRNA | Doxycycline, Tetracycline |

| Macrolides | 50S subunit (nascent peptide exit tunnel) | Blocks progression of the nascent polypeptide chain | Erythromycin, Azithromycin |

| Lincosamides | 50S subunit (peptidyl transferase center) | Inhibits peptide bond formation | Clindamycin, Lincomycin |

| Oxazolidinones | 50S subunit (P site) | Prevents formation of the initiation complex | Linezolid, Tedizolid |

| Chloramphenicol | 50S subunit (peptidyl transferase center) | Inhibits peptide bond formation | Chloramphenicol |

This table summarizes the mechanisms of several major classes of ribosome-targeting antibiotics, providing a comparative context for the potential investigation of this compound.

A Hypothetical Mechanism of Action for this compound

Given its structural classification as a peptidyl nucleoside antibiotic, it is plausible that this compound targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for peptide bond formation. Many nucleoside antibiotics mimic the aminoacyl-tRNA substrate, thereby competitively inhibiting this crucial step.

A hypothetical signaling pathway for this compound's action could be as follows:

Caption: Hypothetical mechanism of this compound action.

This model posits that this compound binds to the PTC, potentially mimicking the transition state of peptide bond formation or sterically hindering the accommodation of aminoacyl-tRNA in the A-site. This would lead to a cessation of polypeptide chain elongation.

Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is necessary. The following protocols provide a roadmap for these investigations.

In Vitro Translation Inhibition Assay

This initial assay determines if this compound directly inhibits protein synthesis and provides quantitative data on its potency (e.g., IC50).[9]

Methodology:

-

System Preparation: Utilize a commercially available E. coli S30 cell-free transcription-translation (TX-TL) system.[10]

-

Reporter Gene: Employ a plasmid encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter.[10][11]

-

Assay Setup:

-

Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.

-

Aliquot the master mix into a 96- or 384-well plate.

-

Add the reporter plasmid to each well.

-

Add serial dilutions of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control with a known translation inhibitor (e.g., chloramphenicol).

-

-

Incubation: Incubate the plate at 37°C for 2-4 hours.[10]

-

Detection:

-

For luciferase, add a luciferase assay reagent and measure luminescence using a plate reader.[10]

-

For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Plot the reporter signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assays

These assays determine if this compound directly interacts with the ribosome and can help identify which ribosomal subunit is the primary target.

Methodology:

A common method involves competition binding with a radiolabeled ligand known to bind to a specific ribosomal site.

-

Preparation: Isolate 70S ribosomes and separate them into 30S and 50S subunits from a suitable bacterial strain (e.g., E. coli).

-

Radiolabeling: Use a radiolabeled antibiotic (e.g., [14C]-chloramphenicol for the 50S subunit PTC) as a probe.

-

Competition Assay:

-

Incubate a fixed concentration of the ribosomal subunit with a fixed concentration of the radiolabeled probe.

-

In parallel reactions, include increasing concentrations of unlabeled this compound.

-

Separate the ribosome-bound radiolabel from the free radiolabel using a technique like nitrocellulose filter binding or equilibrium dialysis.

-

-

Detection: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: A decrease in the bound radioactivity with increasing concentrations of this compound indicates competitive binding to the same or an allosterically coupled site.

Toeprinting (Primer Extension Inhibition) Assay

This powerful technique can pinpoint the specific location on an mRNA where the ribosome is stalled by an inhibitor, providing high-resolution information about the mechanism of action.[12]

Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction as described above, but using a specific mRNA template of known sequence.

-

Primer Annealing: After allowing translation to proceed in the presence and absence of this compound, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.[13]

-

Reverse Transcription: Add reverse transcriptase to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase will proceed until it encounters the stalled ribosome, at which point it will be blocked.[12][14]

-

Denaturing Gel Electrophoresis: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template.

-

Analysis: The appearance of a specific band (the "toeprint") in the presence of this compound that is not present in the control indicates the position of the stalled ribosome. The location of the toeprint can reveal which codon is in the A, P, or E site of the stalled ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information about the antibiotic-ribosome complex, revealing the precise binding pocket and the conformational changes induced by the antibiotic.[15][16]

Methodology:

-

Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form a stable complex.

-

Vitrification: Apply the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to embed the complexes in a thin layer of vitreous ice.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.[15]

-

Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the this compound-ribosome complex.[16]

-

Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map to visualize the detailed interactions between this compound and the ribosomal RNA and proteins.[15]

Caption: General workflow for cryo-EM structural analysis.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Translation Inhibition

| Compound | IC50 (µM) | Hill Slope |

| This compound | [Experimental Value] | [Experimental Value] |

| Chloramphenicol | [Reference Value] | [Reference Value] |

Table 2: Ribosome Subunit Specificity from Binding Assays

| Compound | Binding to 70S | Binding to 50S | Binding to 30S |

| This compound | [Yes/No] | [Yes/No] | [Yes/No] |

Table 3: Toeprinting Assay Results

| Condition | Major Toeprint Position(s) | Inferred Stalled Codon Site |

| No Drug | None | N/A |

| This compound | [Nucleotide Position] | [A/P/E-site] |

Conclusion and Future Directions

The study of this compound's mechanism of action on protein synthesis is a promising area of research with the potential to uncover a novel antibiotic scaffold. While its precise mechanism remains unknown, the experimental and conceptual frameworks outlined in this guide provide a clear path forward. By systematically applying these techniques, researchers can determine this compound's ribosomal binding site, its effect on the different stages of translation, and the structural basis of its inhibitory activity. This knowledge will be invaluable for the structure-based design of new, more potent derivatives and for the development of strategies to combat antibiotic resistance. The elucidation of this compound's mechanism will not only contribute to the arsenal of antimicrobial agents but also deepen our fundamental understanding of ribosome function.

References

- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.biomol.com [resources.biomol.com]

- 8. jetir.org [jetir.org]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2.4. In vitro Translation Assay [bio-protocol.org]

- 12. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 13. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 14. youtube.com [youtube.com]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mbexc.de [mbexc.de]

The Quest for Amipurimycin's Target: A Technical Guide to Unraveling Its Antimicrobial Mechanism

Introduction

Amipurimycin, a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, has demonstrated a promising spectrum of activity against fungal, bacterial, and viral pathogens.[1][2] Notably, it has shown potent in vitro and in vivo efficacy against Pyricularia oryzae, the causative agent of rice blast disease.[2] Despite its discovery decades ago and the recent elucidation of its complex biosynthetic gene cluster, the precise molecular target and mechanism of action of this compound remain undetermined.[1][3][4] This lack of a defined target is a significant bottleneck in its development as a potential therapeutic or agricultural agent.

This technical guide is designed for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the identification of this compound's molecular target in both fungal and bacterial pathogens. While extensive research has successfully characterized its biosynthesis,[1][3] there is a notable absence of published studies applying target identification methodologies to this molecule. Therefore, this document provides a detailed roadmap, including experimental protocols and data presentation frameworks, to guide future research in this critical area.

Current State of Knowledge

Proposed Strategy for Target Identification

To systematically identify the molecular target of this compound, a multi-pronged approach is recommended. This strategy combines affinity-based proteomics to isolate binding partners with genetic and biochemical methods to validate these interactions and elucidate the functional consequences.

Data Presentation: Framework for Quantitative Analysis

A critical step in characterizing a novel antimicrobial is to quantify its potency. While comprehensive data for this compound is lacking, future studies should aim to generate data organized as follows for clear comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

| Pathogen | Type | Strain | MIC (µg/mL) | Reference |

| Pyricularia oryzae | Fungus | Lab Strain 1 | TBD | TBD |

| Candida albicans | Fungus | ATCC 90028 | TBD | TBD |

| Aspergillus fumigatus | Fungus | ATCC 204305 | TBD | TBD |

| Staphylococcus aureus | Bacteria | ATCC 29213 | TBD | TBD |

| Escherichia coli | Bacteria | ATCC 25922 | TBD | TBD |

| Pseudomonas aeruginosa | Bacteria | ATCC 27853 | TBD | TBD |

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Putative Target Enzyme | Source Organism | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Target Protein 1 | P. oryzae | TBD | TBD | TBD |

| Target Protein 2 | C. albicans | TBD | TBD | TBD |

| Target Protein 3 | S. aureus | TBD | TBD | TBD |

(TBD: To Be Determined)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments proposed in the target identification workflow.

Affinity Chromatography for Target Isolation

This technique aims to isolate proteins from a cell lysate that physically bind to this compound.

Protocol:

-

Probe Synthesis: Synthesize an this compound analogue with a functional group (e.g., a primary amine or carboxyl group) suitable for conjugation to a resin. This should be done at a position determined not to be critical for its antimicrobial activity, if known.

-

Immobilization: Covalently couple the this compound probe to a pre-activated chromatography resin (e.g., NHS-activated sepharose) to create the affinity matrix.

-

Lysate Preparation: Grow the target pathogen (P. oryzae or a bacterial species) to mid-log phase. Harvest cells and prepare a native cell lysate using mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors.

-

Binding: Incubate the clarified cell lysate with the this compound-conjugated resin for 2-4 hours at 4°C with gentle agitation. Include a control incubation with an unconjugated resin to identify non-specific binders.

-

Washing: Wash the resin extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized this compound.

-

Elution: Elute the bound proteins from the resin. This can be achieved by a competitive elution with a high concentration of free this compound, or by changing the buffer conditions (e.g., altering pH or ionic strength).

-

Analysis: Concentrate the eluted proteins and resolve them by SDS-PAGE. Visualize protein bands that are present in the this compound eluate but absent in the control. Excise these specific bands and identify the proteins using mass spectrometry (LC-MS/MS).

Yeast Two-Hybrid (Y2H) Screening for Interaction Validation

The Y2H system is a genetic method to confirm and explore protein-protein interactions identified through affinity chromatography.

References

- 1. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the this compound Gene Cluster Yields Insight into the Biosynthesis of C9 Sugar Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amipurimycin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amipurimycin is a peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis. As a member of this complex class of natural products, it exhibits a range of biological activities, including antifungal, antibacterial, and potential antiviral properties. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, detailing its known activities, putative mechanisms of action, and the experimental protocols used to elucidate these properties. While the full scope of its biological activity is still under investigation, this document consolidates the current understanding to support further research and development efforts.

Biological Activity Spectrum of this compound

This compound has demonstrated a notable breadth of activity against various pathogens. Its primary and most well-documented activity is against the phytopathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease. Reports also indicate broader antifungal, antibacterial, and antiviral potential, although the specific mechanisms are not yet fully elucidated[1][2].

Antifungal Activity

The most significant reported antifungal activity of this compound is its potent inhibition of Pyricularia oryzae[3][4][5]. Early studies demonstrated its effectiveness both in vitro and in vivo, with considerable curative effects on rice leaf blast in greenhouse and field tests at concentrations ranging from 10 to 20 ppm[3][6].

Table 1: Antifungal Activity of this compound

| Target Organism | Activity Type | Effective Concentration | Reference |

| Pyricularia oryzae | In vivo (curative) | 10 - 20 ppm | [3][6] |

Antibacterial and Antiviral Activity

While described as having diverse antibacterial and antiviral activities, specific quantitative data such as MIC values against a spectrum of bacterial species or 50% inhibitory concentration (IC50) values against specific viruses are not extensively detailed in the available literature for this compound itself[1][2]. For context, a synthetic nucleoside analogue has shown antiviral activity against Influenza A H1N1 (IC50 = 70.7 µM) and Coxsackievirus B3 (IC50 = 13.9 µM)[7]. This suggests that the core structure of such compounds has the potential for antiviral action. Further screening of this compound against a panel of viral and bacterial pathogens is warranted to fully characterize its activity spectrum.

Table 2: Antibacterial and Antiviral Activity of this compound (Qualitative)

| Activity Type | General Observation | Reference |

| Antibacterial | Reported to have antibacterial activity, but specific targets and MIC values are not detailed. | [1][2] |

| Antiviral | Reported to have antiviral activity, but specific targets and IC50 values are not detailed. | [1][2] |

Mechanism of Action

The precise mechanism of action for this compound has not been definitively determined[8]. However, as a peptidyl nucleoside antibiotic, it is hypothesized to function similarly to other members of this class by inhibiting bacterial cell wall biosynthesis. The putative target is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY)[9][10].

Inhibition of Peptidoglycan Biosynthesis

MraY is an essential bacterial enzyme that catalyzes a critical step in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I[6][11]. By inhibiting MraY, peptidyl nucleoside antibiotics block the formation of this essential precursor, thereby disrupting cell wall synthesis and leading to cell lysis[9][12].

Below is a diagram illustrating the proposed mechanism of action of this compound via the inhibition of the peptidoglycan biosynthesis pathway.

Figure 1: Proposed Mechanism of this compound via Inhibition of Peptidoglycan Biosynthesis. This diagram illustrates the inhibition of the MraY enzyme by this compound, which blocks the formation of Lipid I, a crucial intermediate in the bacterial cell wall synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol describes a method for determining the MIC of this compound against filamentous fungi like Pyricularia oryzae using the broth microdilution method.

1. Preparation of Fungal Inoculum:

-

Pyricularia oryzae is cultured on potato dextrose agar (PDA) plates for 7-10 days at 25°C to induce sporulation.

-

Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

The conidial suspension is filtered through sterile cheesecloth to remove mycelial fragments.

-

The concentration of conidia is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 to 5 x 10^5 conidia/mL in RPMI 1640 medium buffered with MOPS.

2. Broth Microdilution Assay:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Each well is inoculated with the standardized fungal spore suspension.

-

A positive control well (no drug) and a negative control well (no fungus) are included.

-

The plate is incubated at 25°C for 48-72 hours.

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Figure 2: Workflow for Antifungal MIC Determination. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

In Vivo Efficacy Against Rice Blast Disease

This protocol describes a method to evaluate the curative effect of this compound on rice blast disease in a greenhouse setting.

1. Plant Cultivation and Inoculation:

-

Rice seedlings (a susceptible variety) are grown in a greenhouse to the 4-5 leaf stage.

-

A conidial suspension of Pyricularia oryzae (1 x 10^6 conidia/mL) is prepared as described above.

-

The rice plants are spray-inoculated with the fungal suspension until runoff and kept in a high-humidity chamber for 24 hours to facilitate infection.

2. Application of this compound:

-

24 hours post-inoculation, the infected plants are sprayed with different concentrations of this compound solution (e.g., 10, 20, 50 ppm).

-

A control group is sprayed with a blank solution (without this compound).

3. Disease Assessment:

-

The plants are returned to the greenhouse and observed for disease development.

-

After 5-7 days, the disease severity is assessed by counting the number and size of lesions on the leaves.

-

The curative effect is calculated as the percentage reduction in disease severity in the treated plants compared to the control group.

Determination of Antiviral Activity (IC50) by Plaque Reduction Assay

This protocol provides a general method for determining the 50% inhibitory concentration (IC50) of this compound against a lytic virus.

1. Cell Culture and Virus Propagation:

-

A suitable host cell line is cultured to confluence in 6-well plates.

-

A stock of the target virus is prepared and its titer (plaque-forming units per mL, PFU/mL) is determined.

2. Plaque Reduction Assay:

-

Confluent cell monolayers are infected with a standardized amount of virus (e.g., 100 PFU/well) for 1-2 hours.

-

The virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

An overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% agarose) containing serial dilutions of this compound is added to each well.

-

A control well with no drug is included.

-

The plates are incubated at 37°C in a CO2 incubator until plaques are visible.

3. IC50 Determination:

-

The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

The percentage of plaque inhibition is calculated for each drug concentration relative to the control.

-

The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

References

- 1. researchgate.net [researchgate.net]

- 2. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of a new nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

Amipurimycin's Antifungal Activity Against Pyricularia oryzae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyricularia oryzae (also known as Magnaporthe oryzae), the causal agent of rice blast disease, poses a significant threat to global food security. The development of effective and novel antifungal agents is paramount in managing this devastating plant pathogen. Amipurimycin, a peptidyl nucleoside antibiotic isolated from Streptomyces novoguineensis, has demonstrated notable antifungal activity against P. oryzae both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's activity, summarizing the available data, outlining relevant experimental protocols, and visualizing putative mechanisms and workflows. While the precise mechanism of action is yet to be fully elucidated, this document serves as a foundational resource for researchers engaged in the exploration of this compound and other peptidyl nucleoside antibiotics as potential agricultural fungicides.[3][4][5]

Introduction

Rice blast, caused by the fungus Pyricularia oryzae, is one of the most destructive diseases of rice worldwide, leading to significant yield losses annually. The pathogen infects all aerial parts of the rice plant, with neck and panicle blast being particularly devastating. Current control strategies heavily rely on chemical fungicides, which raises concerns about the development of resistant fungal strains and environmental impact.

This compound is a unique natural product belonging to the family of peptidyl nucleoside antibiotics.[3] It is produced by the bacterium Streptomyces novoguineensis.[1][2] Structurally, this compound is composed of a 2-aminopurine nucleobase, a complex nine-carbon core saccharide, and the unusual amino acid (-)-cispentacin.[3][4][6] This distinct chemical architecture is of great interest for its potential as a lead compound in the development of new antifungal agents.

Quantitative Antifungal Activity

Table 1: In Vivo Efficacy of this compound Against Pyricularia oryzae

| Parameter | Concentration | Efficacy | Source |

| Curative effect on leaf blast | 10 - 20 ppm | Considerable | [1][2] |

| Efficacy against neck and panicle blast | 10 - 20 ppm | Effective | [1][2] |

Mechanism of Action

The precise molecular mechanism of this compound's antifungal action against P. oryzae remains undetermined.[3][4][5] However, as a peptidyl nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes such as protein or nucleic acid synthesis. Peptidyl nucleoside antibiotics, like polyoxins and nikkomycins, are known to inhibit chitin synthase, a crucial enzyme for fungal cell wall integrity.[7] While this provides a potential avenue for investigation, further research is required to identify the specific molecular target(s) of this compound in P. oryzae.

Putative Signaling Pathway Interference

Given the potential for this compound to disrupt fundamental cellular processes, a hypothetical model of its action could involve the inhibition of ribosomal protein synthesis. This would lead to a cascade of downstream effects, ultimately resulting in cell growth arrest and death.

References

- 1. scispace.com [scispace.com]

- 2. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of this compound, a new nucleoside antibiotic produced by Streptomyces novoguineensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cispentacin Moiety: A Key Player in the Antifungal Activity of Amipurimycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amipurimycin, a complex peptidyl nucleoside antibiotic produced by Streptomyces novoguineensis, has demonstrated significant antifungal activity, particularly against phytopathogenic fungi.[1][2] Its unique structure, comprising a 2-aminopurine nucleobase, a branched-chain sugar amino acid core, and a cispentacin moiety, has attracted considerable interest from the scientific community. This technical guide delves into the critical role of the cispentacin moiety in the biological activity of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, and contribution to the overall antifungal profile of the parent molecule. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key pathways, this document aims to provide a thorough understanding for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has intensified the search for novel antifungal agents with unique mechanisms of action. This compound, first isolated in the 1970s, represents a promising candidate due to its potent activity against fungi such as Pyricularia oryzae, the causative agent of rice blast disease.[3][4] The this compound molecule is a tripartite structure, featuring a complex pyranosyl amino acid core linked to a 2-aminopurine nucleobase and acylated with (-)-cispentacin, itself a non-proteinogenic amino acid with inherent antifungal properties.[2][5] Understanding the contribution of each component to the overall bioactivity of this compound is crucial for the rational design of new, more effective antifungal drugs. This guide focuses specifically on the cispentacin moiety, exploring its biosynthesis, its attachment to the this compound core, and its influence on the molecule's antifungal efficacy.

The Biosynthesis of this compound and the Cispentacin Moiety

The biosynthesis of this compound is a complex process involving a sophisticated enzymatic machinery encoded by the amc gene cluster.[6] The assembly of the core structure and the subsequent attachment of the cispentacin moiety are distinct stages in the biosynthetic pathway.

Biosynthesis of the this compound Core (Amipurimycinine)

The biosynthesis of the this compound core, known as amipurimycinine, is a fascinating example of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. While a detailed exploration of the entire pathway is beyond the scope of this guide, a crucial final step involves the formation of the core nucleoside structure, which serves as the scaffold for the attachment of cispentacin.

Biosynthesis of (-)-Cispentacin

The biosynthesis of (-)-cispentacin is a key tailoring step in the overall formation of this compound. The genes responsible for its synthesis are located within the this compound biosynthetic gene cluster (amc). The pathway is proposed to mirror the biosynthesis of coronafacic acid (CFA), a well-characterized phytotoxin.

-

Key Enzymes and Proposed Pathway: The biosynthesis is thought to be initiated by a type II polyketide synthase-like machinery. A set of enzymes encoded by the amc cluster, homologous to those in the CFA pathway, are responsible for the formation of the five-membered ring structure of cispentacin.

Ligation of Cispentacin to the this compound Core

The final step in the biosynthesis of this compound is the amide bond formation between the carboxylic acid of (-)-cispentacin and the amino group of the this compound core. This reaction is catalyzed by a dedicated ATP-grasp ligase, Amc18.[6]

-

Enzymatic Specificity: In vitro studies have demonstrated that Amc18 is highly specific for its amino acid substrate, (-)-cispentacin, and its acceptor substrate, amipurimycinine. This enzymatic step represents a critical juncture in the pathway, finalizing the structure of the mature antibiotic.

Quantitative Analysis of Antifungal Activity

A comprehensive understanding of the role of the cispentacin moiety necessitates a quantitative comparison of the antifungal activities of this compound, its core structure (amipurimycinine), and the cispentacin moiety itself. While data on this compound's potent antifungal effects are reported, specific MIC values are not consistently available in the literature, which frequently highlights the need for more extensive structure-activity relationship (SAR) studies.[7][8][9] However, quantitative data for cispentacin's antifungal activity is available and provides valuable insight.

| Compound | Fungal Species | MIC Value(s) | Medium | Reference(s) |

| (-)-Cispentacin | Candida albicans (clinical isolates) | MIC50: 6.3-12.5 µg/mL | YNBG | [8] |

| MIC90: 6.3-50 µg/mL | YNBG | [8] | ||

| Candida glabrata | Comparable to cispentacin | RPMI-1640 | [7] | |

| Candida krusei | No significant activity | RPMI-1640 | [7] | |

| This compound | Pyricularia oryzae | Effective at 10-20 ppm | in vivo (field tests) | [4] |

| Various Phytopathogenic Fungi | "Impressive antifungal activity" | Not specified | [1] |

Table 1: Antifungal Activity of Cispentacin and this compound. YNBG: Yeast Nitrogen Base Glucose. RPMI-1640: Roswell Park Memorial Institute medium. MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of organisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of antifungal activity.

Determination of Minimum Inhibitory Concentration (MIC)

A widely used method for quantifying the in vitro antifungal activity of a compound is the broth microdilution assay.

Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

-

The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 cells/mL in the test medium (e.g., RPMI-1640 or YNBG).

-

-

Preparation of Drug Dilutions:

-

The test compound (e.g., cispentacin) is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution.

-

A series of two-fold dilutions of the stock solution is prepared in the test medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.

-

A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.

-

Visualizing Key Pathways and Relationships

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathways and the logical relationships discussed.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for MIC determination.

The Role of the Cispentacin Moiety: A Synthesis of Evidence

Based on the available data, the cispentacin moiety plays a multifaceted role in the overall profile of this compound:

-

Inherent Antifungal Activity: Cispentacin itself is an antifungal agent, with demonstrated activity against clinically relevant Candida species.[8] Its mechanism of action is believed to involve the inhibition of amino acid transport systems. This inherent bioactivity likely contributes to the overall antifungal potency of this compound.

-

Structural Contribution: The attachment of the cispentacin moiety completes the mature structure of this compound. This modification could be crucial for the correct folding of the molecule, its stability, or its interaction with the fungal target. While the exact target of this compound remains to be fully elucidated, the cispentacin portion may be involved in binding to the target site.

-

Potential for Synergistic Effects: The combination of the this compound core and the cispentacin moiety may result in a synergistic antifungal effect, where the combined activity is greater than the sum of the individual components. However, without quantitative data for the this compound core alone, this remains a hypothesis.

Future Directions and Conclusion

The study of this compound and its cispentacin moiety presents several exciting avenues for future research. A critical next step is to conduct comprehensive structure-activity relationship studies. The total synthesis of this compound and its analogs, including amipurimycinine, will be instrumental in generating the necessary compounds for such studies.[7][8] Determining the specific antifungal MIC values of this compound and amipurimycinine against a broad panel of fungal pathogens will provide the much-needed quantitative data to definitively elucidate the contribution of the cispentacin moiety.

Furthermore, identifying the molecular target of this compound within the fungal cell is a key objective. This knowledge will not only shed light on its mechanism of action but also pave the way for the rational design of new derivatives with improved efficacy and a broader spectrum of activity.

References

- 1. This compound: Total Synthesis of the Proposed Structures and Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mmsl.cz [mmsl.cz]

- 4. Streptomyces novoguineensis sp. Nov., an this compound producer, and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic studies on this compound: total synthesis of a thymine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Amipurimycin and Miharamycin Biosynthetic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amipurimycin and the miharamycins are potent peptidyl nucleoside antibiotics (PNAs) synthesized by Streptomyces species. Their unique structures, featuring a complex nine-carbon sugar core, a rare 2-aminopurine base, and a non-proteinogenic amino acid, have garnered significant interest for their potential as antifungal and antibacterial agents. Recent advances in genomics and biochemistry have led to the identification and characterization of their respective biosynthetic gene clusters (BGCs), revealing a novel and unexpected pathway for the assembly of their core saccharide moiety. This technical guide provides an in-depth comparison of the this compound and miharamycin biosynthetic pathways, highlighting the key enzymatic steps, genetic organization, and the unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) logic that governs their formation. Detailed experimental protocols for key characterization studies and quantitative data are presented to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

This compound, produced by Streptomyces novoguineensis, and the miharamycins, from Streptomyces miharaensis, are structurally related PNAs with significant biological activity.[1][2] Both molecules share a common scaffold consisting of a 2-aminopurine nucleobase and a nine-carbon (C9) pyranosyl amino acid core.[3][4] The primary distinctions lie in the saccharide core, which is bicyclic in the miharamycins, and the attached amino acid: (-)-cispentacin in this compound and N5-hydroxyarginine in miharamycin A.[1][2]

The elucidation of their biosynthetic pathways has unveiled a fascinating departure from canonical PNA biosynthesis. Instead of deriving the sugar core entirely from carbohydrate precursors, the this compound (amc) and miharamycin (mhr) BGCs employ enzymes typically associated with polyketide biosynthesis.[1][5][6] This discovery points to a new paradigm in the biosynthesis of complex sugars and offers exciting possibilities for biosynthetic engineering.[2] This guide will dissect and compare the genetic and biochemical intricacies of these two closely related, yet distinct, biosynthetic pathways.

Comparison of Biosynthetic Gene Clusters (BGCs)

The amc and mhr gene clusters share significant homology, reflecting the structural similarities of their products. Both clusters encode a suite of enzymes for the synthesis of the 2-aminopurine base, the assembly of the C9 sugar core, and the attachment of the final amino acid moiety.

| Gene/Enzyme Category | This compound (amc) Homolog | Miharamycin (mhr) Homolog | Shared Function | Reference |

| Early Steps (Nucleobase) | ApmD | MihD | GMP hydrolase | [7][8] |

| ApmI | MihI | Guanylglucuronic acid assembly & GMP cleavage | [7][8] | |

| - | MihF | Guanine O-methyltransferase | [8] | |

| Core Saccharide Assembly | Amc8 (PKS) | Mhr homolog | Implicated in the polyketide-based assembly of the C9 core. | [2] |

| ApmB6-A (NRPS) | MihB6-A (NRPS) | Adenylation domain recognizing a complex nucleoside derivative. | [3] | |

| Amino Acid Attachment | Amc18 (ATP-grasp ligase) | Mhr20 (ATP-grasp ligase) | Catalyzes the amide bond formation to attach the pendant amino acid. | [1][9] |

| Tailoring Enzymes | - | Mhr24 (Hydroxylase) | Hydroxylation of arginine to form N5-hydroxyarginine. | [1][9] |

| - | MihE (Carbonyl reductase) | Functions on the C2 branch of the high-carbon sugar. | [8] |

Biosynthetic Pathway Comparison

While sharing a common strategy, the biosynthetic pathways of this compound and miharamycin exhibit key differences that lead to their distinct final structures. A revised pathway for miharamycin biosynthesis has been proposed that diverges from earlier hypotheses for this compound.[3]

Early Stages: Formation of the 2-Aminopurine Nucleoside

The biosynthesis in both pathways is thought to initiate with the formation of the 2-aminopurine moiety. This process involves a series of enzymatic modifications of a purine precursor. Key enzymes such as the GMP hydrolase (ApmD/MihD) and the dual-function enzyme for guanylglucuronic acid assembly and GMP cleavage (ApmI/MihI) have been biochemically characterized and are conserved in both pathways.[7][8]

Core Saccharide Synthesis: A Hybrid NRPS-PKS Approach

A groundbreaking finding is the involvement of a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) system in assembling the C9 sugar core.[1][3] This is a significant deviation from typical sugar biosynthesis.

-

This compound Pathway Hypothesis: The core is assembled from three distinct fragments, as suggested by labeled precursor feeding studies.[2] The PKS enzyme Amc8 is implicated in a chain extension reaction to build the carbon backbone.[2]

-

Revised Miharamycin Pathway: A more recent study on miharamycin biosynthesis proposes a revised and more detailed pathway.[3] This pathway involves an unusual adenylation domain (MihB6-A) that recognizes a complex nucleoside derivative as its substrate for the NRPS module.[3] The hybrid NRPS-PKS system then catalyzes a two-carbon extension on this nucleoside precursor.[3] In vitro characterization has shown that both MihB6-A and its homolog in the this compound pathway, ApmB6-A, prefer the same complex nucleoside substrate, suggesting a common NRPS-PKS process is shared.[3]

The following diagram illustrates the proposed logic for the hybrid NRPS-PKS mediated synthesis of the high-carbon sugar core.

Caption: Proposed workflow for the hybrid NRPS-PKS synthesis of the C9 sugar core.

Late-Stage Modifications and Amino Acid Attachment

The final steps in both pathways involve tailoring of the sugar core and attachment of the respective amino acids.

-

Amino Acid Attachment: This crucial step is catalyzed by ATP-grasp ligases. In vitro analysis has confirmed the roles of Amc18 in this compound and Mhr20 in miharamycin biosynthesis for ligating (-)-cispentacin and arginine (or its hydroxylated form), respectively.[1][9]

-

Tailoring: The miharamycin pathway includes additional tailoring enzymes not found in the this compound cluster. Mhr24 is a unique hydroxylase responsible for the N5-hydroxylation of the arginine moiety in miharamycin A.[1][9] The carbonyl reductase MihE is involved in modifying the C2 branch of the high-carbon sugar.[8] The bicyclic structure of the miharamycin core is also a result of specific tailoring reactions absent in this compound biosynthesis.

The following diagram illustrates the comparative late stages of the two pathways.

Caption: Comparison of the late-stage tailoring and ligation steps.

Experimental Protocols

The elucidation of these pathways relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the key experiments cited in the literature.

Gene Inactivation in Streptomyces

Gene knockouts are essential to confirm the role of a specific gene in the biosynthetic pathway. The PCR-targeting method is commonly used.

Workflow:

-

Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is designed with flanking regions homologous to the upstream and downstream sequences of the target gene.

-

Plasmid Construction: The disruption cassette is cloned into a temperature-sensitive shuttle vector that can replicate in E. coli but not in Streptomyces at a non-permissive temperature.

-

Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the target Streptomyces strain via intergeneric conjugation.

-

Selection for Single Crossover: Exconjugants are selected on media containing the appropriate antibiotics. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection for Double Crossover: Single-crossover mutants are cultured under conditions that are non-permissive for plasmid replication. This selects for colonies that have undergone a second crossover event, resulting in either the wild-type genotype or the desired gene deletion.

-

Screening and Verification: Colonies are screened for the desired antibiotic resistance profile (resistant to the cassette's marker, sensitive to the plasmid's marker). The gene deletion is confirmed by PCR analysis of the genomic DNA.

Caption: Workflow for generating gene deletions in Streptomyces.

Heterologous Expression of the BGC

Expressing the entire BGC in a well-characterized host strain can confirm its role in producing the natural product.

Workflow:

-

BGC Cloning: The entire gene cluster (which can be >30 kb) is cloned from the native producer's genomic DNA into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Strain Selection: A genetically tractable and high-producing Streptomyces strain (e.g., S. coelicolor, S. lividans) is chosen as the heterologous host.

-

Transformation/Conjugation: The vector containing the BGC is introduced into the heterologous host.

-

Fermentation and Analysis: The engineered host is fermented under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the target compound.

In Vitro Enzyme Assays

Biochemical assays with purified enzymes are crucial for confirming their specific function.

Example: ATP-Grasp Ligase Activity Assay

-

Protein Expression and Purification: The gene encoding the ATP-grasp ligase (e.g., amc18, mhr20) is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His6-tag). The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

-

Assay Reaction: The purified enzyme is incubated in a reaction buffer containing:

-

The core nucleoside intermediate.

-

The amino acid substrate (e.g., (-)-cispentacin or arginine).

-

ATP and MgCl2.

-

-

Reaction Quenching and Analysis: The reaction is quenched (e.g., with methanol) and the mixture is centrifuged to remove the enzyme. The supernatant is analyzed by HPLC-MS to detect the formation of the final ligated product.

Conclusion

The biosynthetic pathways of this compound and miharamycin represent a significant advancement in our understanding of natural product biosynthesis. The discovery of a hybrid NRPS-PKS system for the construction of a complex sugar core challenges previous assumptions and opens up new avenues for the discovery and engineering of novel bioactive compounds. The detailed comparison provided in this guide highlights the subtle yet critical enzymatic differences that lead to the structural diversity observed between these two important classes of antibiotics. The provided experimental frameworks serve as a foundation for future research aimed at further dissecting these intricate pathways and harnessing their potential for therapeutic applications.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Miharamycin Biosynthesis Reveals a Hybrid NRPS-PKS to Synthesize High-Carbon Sugar from a Complex Nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The this compound and Miharamycin Biosynthetic Gene Clusters: Unraveling the Origins of 2-Aminopurinyl Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Reconstitution of Amipurimycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amipurimycin is a peptidyl nucleoside antibiotic with notable antifungal, antibacterial, and antiviral activities.[1] Its complex structure, comprising a 2-aminopurine nucleobase, a unique nine-carbon core saccharide, and the non-proteinogenic amino acid (–)-cispentacin, has garnered significant interest in the scientific community.[1][2][3][4] Understanding the biosynthesis of this compound not only provides insights into the generation of unusual sugars and peptide-nucleoside linkages but also opens avenues for the bioengineering of novel antibiotics. This guide provides an in-depth overview of the in vitro reconstitution of key steps in this compound biosynthesis, focusing on the enzymatic processes, experimental protocols, and available data.

The biosynthesis of this compound is orchestrated by the amc gene cluster, found in Streptomyces novoguineensis.[1] Unusually for a peptidyl nucleoside antibiotic, this cluster encodes enzymes characteristic of polyketide biosynthesis, suggesting a hybrid biosynthetic logic for the formation of its complex core saccharide.[1][2][4][5] While the complete in vitro reconstitution of the entire pathway is yet to be reported, key enzymatic steps, particularly the final ligation of (–)-cispentacin, have been successfully reconstituted and studied.[1][6]

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway of this compound is a complex sequence of reactions involving a polyketide synthase (PKS) system for the core saccharide assembly, followed by tailoring steps including amination and glycosylation, and culminating in the attachment of the (–)-cispentacin moiety. The pathway is initiated from simple metabolic precursors and involves a series of enzymes encoded by the amc gene cluster.